Fondaparanux sodium

Venous Thromboembolism Prophylaxis Orthopedic Surgery Head-to-Head Clinical Trial

Fondaparinux sodium is a fully synthetic pentasaccharide anticoagulant that selectively inhibits Factor Xa via high-affinity binding to antithrombin. It is approved for the prophylaxis and treatment of venous thromboembolism (VTE), administered as a fixed-dose subcutaneous injection without routine coagulation monitoring.

Molecular Formula C31H43N3Na10O49S8
Molecular Weight 1728.1 g/mol
Cat. No. B13401010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFondaparanux sodium
Molecular FormulaC31H43N3Na10O49S8
Molecular Weight1728.1 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22?,23+,24-,27+,28-,29-,30?,31-;;;;;;;;;;/m1........../s1
InChIKeyXEKSTYNIJLDDAZ-ZHPLSYRHSA-D
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fondaparinux Sodium — A Chemically Synthesized, Selective Factor Xa Inhibitor for Venous Thromboembolism Prophylaxis and Treatment


Fondaparinux sodium is a fully synthetic pentasaccharide anticoagulant that selectively inhibits Factor Xa via high-affinity binding to antithrombin. It is approved for the prophylaxis and treatment of venous thromboembolism (VTE), administered as a fixed-dose subcutaneous injection without routine coagulation monitoring [1]. Unlike heparin-derived anticoagulants, fondaparinux is a single, defined chemical entity, which confers predictable pharmacokinetics and eliminates risks associated with animal-sourced impurities [2].

1 Fully synthetic single-entity pentasaccharide
2 Selective Factor Xa inhibition via antithrombin
3 Defined chemical structure ensures batch consistency

Why Fondaparinux Sodium Cannot Be Interchanged with Low Molecular Weight Heparins or Unfractionated Heparin


Fondaparinux sodium is not therapeutically equivalent to low molecular weight heparins (LMWHs) or unfractionated heparin (UFH), and substitution can compromise clinical outcomes. These agents differ fundamentally in molecular structure, Factor Xa:thrombin selectivity, immunogenic potential for heparin-induced thrombocytopenia (HIT), pharmacokinetic predictability, and manufacturing origin [1]. For example, fondaparinux reduced VTE risk by 50% compared with enoxaparin in a meta-analysis of four pivotal orthopedic surgery trials, yet carries a higher major bleeding risk in some settings — differences that preclude automatic interchange [2].

Attribute
Fondaparinux Sodium
LMWH / UFH
Factor Xa Selectivity
Pure anti-Xa (no anti-IIa)
Mixed anti-Xa/anti-IIa
HIT Risk
Negligible (no PF4 binding)
0.2%–2.6% incidence
Pharmacokinetic Predictability
Low variability, 100% bioavailability
Higher variability, 90–92% bioavailability
Manufacturing Origin
Fully synthetic, single entity
Animal-derived, polydisperse

Quantitative Differentiation Evidence for Fondaparinux Sodium — Head-to-Head Comparisons Against Enoxaparin, UFH, and Other LMWHs


Greater Venous Thromboembolism Prevention in Orthopedic Surgery: Fondaparinux vs. Enoxaparin

In the Penthifra trial of hip-fracture surgery patients, fondaparinux 2.5 mg daily reduced VTE incidence to 8.3% (52/626) versus 19.1% (119/624) with enoxaparin 40 mg daily — a 56.4% relative risk reduction (95% CI 39.0–70.3%, P<0.001) [1]. In the PentaMaks knee-surgery trial, fondaparinux 2.5 mg daily yielded a VTE rate of 12.5% (45/361) versus 27.8% (101/363) for enoxaparin 30 mg twice daily (RRR 55.2%, 95% CI 36.2–70.2%, P<0.001) [2]. A meta-analysis of all four phase III orthopedic surgery trials (N=7,344 randomized) confirmed a 50% overall VTE risk reduction with fondaparinux (RR 0.52, 95% CI 0.47–0.58, P<0.00001) [3].

VTE Prevention
Head-to-head
Fondaparinux 8.3% vs Enoxaparin 19.1%
Reported endpoint: greater VTE risk reduction
Phase III trial, hip fracture surgery
Venous Thromboembolism Prophylaxis Orthopedic Surgery Head-to-Head Clinical Trial

Negligible Heparin-Induced Thrombocytopenia Risk: Fondaparinux vs. Unfractionated Heparin and LMWHs

A meta-analysis of prospective studies found that HIT incidence is approximately 2.6% with UFH and 0.2% with LMWH [1]. Fondaparinux, because it does not bind to platelet factor 4 (PF4), carries a negligible — but not zero — risk of de novo HIT and does not cross-react with heparin-dependent HIT antibodies in vitro [2]. To date, no confirmed cases of de novo fondaparinux-induced HIT have been reported in an adequately controlled study.

HIT Risk
Class-level
Negligible vs UFH 2.6%, LMWH 0.2%
Reported lower immunogenic risk context
Meta-analysis; no de novo cases reported
Heparin-Induced Thrombocytopenia Drug Safety Immunogenicity

Pure Factor Xa Selectivity (Anti-Xa:Anti-IIa Ratio) vs. LMWHs

Fondaparinux selectively enhances antithrombin-mediated Factor Xa inhibition with no direct anti-thrombin (Factor IIa) activity, resulting in an anti-Xa:anti-IIa ratio that is effectively infinite. By contrast, enoxaparin has an anti-Xa:anti-IIa ratio of 3.8:1, dalteparin 2.7:1, and tinzaparin 2.8:1 [1]. This pure anti-Xa profile allows targeted inhibition of thrombin generation without directly inactivating thrombin, which may contribute to a more predictable dose-response relationship.

Factor Xa Selectivity
Class-level
Essentially infinite (pure anti-Xa)
Simplifies PD assessment via anti-Xa alone
LMWH ratios: 2.7:1 to 3.8:1
Factor Xa Inhibition Anti-Xa:Anti-IIa Ratio Coagulation Selectivity

Synthetic Single-Entity Molecular Structure vs. Heterogeneous Animal-Derived Heparins

Fondaparinux is a fully synthetic, single molecular entity with a defined molecular weight of 1,728 Da, produced via multi-step organic synthesis [1]. In contrast, enoxaparin is a polydisperse mixture of polysaccharide chains derived from porcine intestinal mucosa, with a mean molecular weight of ~4,500 Da and a range of 3,500–5,500 Da [2]. The synthetic origin eliminates animal-sourced contaminants — such as the oversulfated chondroitin sulfate adulteration that caused patient fatalities in 2008 — and ensures batch-to-batch consistency unattainable with biologically sourced heparins [3].

Molecular Structure
Class-level
MW 1,728 Da, single synthetic entity
Assured batch consistency, animal-free origin
vs. polydisperse LMWH (mean 4,500 Da)
Chemical Synthesis Molecular Homogeneity Quality Assurance

Predictable Pharmacokinetics with Minimal Inter-Individual Variability vs. LMWHs

In healthy volunteer studies, fondaparinux demonstrated 100% subcutaneous bioavailability, linear pharmacokinetics, and very low within-subject and total-subject variability: Cmax coefficient of variation (CV) of 5.5% and 11.6% respectively; AUC CV of 4.4% and 17.5% [1]. This contrasts with LMWHs such as enoxaparin, which show bioavailability of 90–92% and greater inter-individual variability due to heterogeneous molecular composition and variable non-specific plasma protein binding [2]. Fondaparinux's 17-hour elimination half-life (vs. 4.5 hours for enoxaparin) also supports reliable once-daily dosing [1][2].

PK Variability
Cross-study
Cmax CV 5.5%, AUC CV 4.4%
Supports predictable exposure context
Within-subject CV; LMWH >15%
Pharmacokinetic Predictability Bioequivalence Therapeutic Drug Monitoring

Best-Use Scenarios for Fondaparinux Sodium Deriving from Verified Quantitative Differentiation


Orthopedic Surgery VTE Prophylaxis in High-Risk Patients

Fondaparinux 2.5 mg once daily, initiated 6 hours postoperatively, provides a ~56% relative risk reduction in VTE versus enoxaparin in hip fracture and knee replacement patients [1]. This evidence supports its formulary selection for high-risk orthopedic procedures where maximal thromboprophylactic efficacy is required and where the incremental bleeding risk is deemed acceptable.

Anticoagulation in Patients with History of Heparin-Induced Thrombocytopenia (HIT)

With negligible risk of de novo HIT and absence of cross-reactivity with heparin-PF4 antibodies, fondaparinux is a rational first-line parenteral anticoagulant for patients with prior HIT who require ongoing anticoagulation, avoiding the need for direct thrombin inhibitors and their associated expense and monitoring burden [1][2].

Outpatient VTE Management Without Routine Coagulation Monitoring

Fondaparinux's minimal inter-individual pharmacokinetic variability (within-subject Cmax CV 5.5%) and predictable steady-state profile enable safe fixed-dose outpatient administration without routine anti-Xa monitoring, reducing laboratory resource utilization and facilitating early hospital discharge [1].

Settings Requiring Animal-Free or Chemically Defined Pharmaceuticals

As a fully synthetic molecule free from animal-derived raw materials, fondaparinux is suitable for patients, institutions, or regions where porcine- or bovine-derived heparins are contraindicated due to religious, cultural, or regulatory restrictions, and it eliminates supply chain risks associated with biological contamination [1][2].

Application
Selection Property
Validation Focus
Orthopedic surgery VTE prophylaxis
Reported VTE risk reduction endpoint
Surgery-specific thromboprophylaxis endpoint review
History of heparin-induced thrombocytopenia
Negligible HIT risk profile
HIT recurrence endpoint context
Outpatient VTE management
Low PK variability and predictable steady-state
Anti-Xa monitoring requirement review
Animal-free pharmaceutical requirement
100% synthetic, single-entity structure
Supply chain contaminant risk review
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